molecular formula C20H21N3O4S B12496367 N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide

N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide

Cat. No.: B12496367
M. Wt: 399.5 g/mol
InChI Key: OKXJPWIDCYXUEG-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and an imino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide typically involves the condensation of 4-methoxyaniline with a suitable thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it into an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound has been studied for its potential antimicrobial and anti-inflammatory properties. It serves as a lead compound in the development of new pharmaceuticals.

Medicine: The compound’s potential therapeutic effects are being investigated, particularly in the treatment of bacterial infections and inflammatory diseases.

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. Additionally, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide
  • 4-Methoxyphenyl N-(4-(methylthio)phenyl)carbamate
  • Tetrakis(4-methoxyphenyl)ethylene

Comparison: While these compounds share structural similarities, this compound is unique due to its specific thiazolidinone ring and imino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C20H21N3O4S/c1-23-19(25)17(12-18(24)21-13-4-8-15(26-2)9-5-13)28-20(23)22-14-6-10-16(27-3)11-7-14/h4-11,17H,12H2,1-3H3,(H,21,24)

InChI Key

OKXJPWIDCYXUEG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(SC1=NC2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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